1,1'-Biimidazole

Description

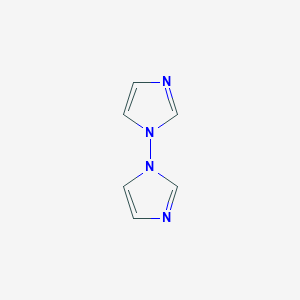

1,1'-Biimidazole (C₆H₆N₄) is a nitrogen-rich heterocyclic compound comprising two imidazole rings connected at the 1,1'-positions. Its structure features a trans conformation with a dihedral angle of 55.64° between the rings, as confirmed by crystallographic studies . The molecule forms extensive hydrogen-bonded networks (O–H⋯N and C–H⋯O), contributing to its stability and utility in coordination chemistry . Synthetically, this compound derivatives are prepared via palladium-catalyzed coupling reactions or alkylation of imidazole precursors, as demonstrated in the synthesis of 1,1'-diphenyl-2,2'-biimidazole (77% yield, mp 155.5–156.5°C) . Key applications include metal coordination, optical materials, and energetic compounds, with recent studies highlighting its pH-sensitive fluorescence and explosive performance .

Propriétés

Numéro CAS |

125934-36-3 |

|---|---|

Formule moléculaire |

C6H6N4 |

Poids moléculaire |

134.14 g/mol |

Nom IUPAC |

1-imidazol-1-ylimidazole |

InChI |

InChI=1S/C6H6N4/c1-3-9(5-7-1)10-4-2-8-6-10/h1-6H |

Clé InChI |

QXVYTPLRWBDUNZ-UHFFFAOYSA-N |

SMILES canonique |

C1=CN(C=N1)N2C=CN=C2 |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1,1’-Biimidazole can be synthesized through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. This reaction proceeds through proto-demetallation, tautomerization, and dehydrative cyclization to yield the desired product . Another method involves the use of 1,2-diketones and urotropine in the presence of ammonium acetate under solvent-free conditions .

Industrial Production Methods: Industrial production of 1,1’-Biimidazole typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods may vary depending on the desired application and the availability of starting materials.

Analyse Des Réactions Chimiques

Types of Reactions: 1,1’-Biimidazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form imidazole N-oxides.

Reduction: Reduction reactions can convert 1,1’-Biimidazole to its corresponding dihydro derivatives.

Substitution: The nitrogen atoms in the imidazole rings can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

Oxidation: Imidazole N-oxides.

Reduction: Dihydro derivatives of 1,1’-Biimidazole.

Substitution: Various substituted imidazole derivatives depending on the reagents used.

Applications De Recherche Scientifique

1,1’-Biimidazole has a wide range of applications in scientific research:

Mécanisme D'action

The mechanism of action of 1,1’-Biimidazole involves its interaction with various molecular targets and pathways. In biological systems, it can bind to metal ions and enzymes, affecting their activity. The compound’s ability to form stable complexes with metal ions makes it useful in catalysis and other chemical processes .

Comparaison Avec Des Composés Similaires

Table 1: Structural and Electronic Differences

Bipyrrole Derivatives

Replacing imidazole rings with pyrrole (as in 1,1',5,5'-tetraphenyl-2,2'-bipyrrole) increases steric hindrance due to hydrogen atoms at the 3,3'-positions. This reduces planarity and π-conjugation compared to 2,2'-biimidazole derivatives, which exhibit enhanced planarization under photoexcitation . For instance, 1,1',5,5'-tetraphenyl-2,2'-biimidazole shows a Stokes shift indicative of conformational changes enabling π-expansion, a property absent in bipyrrole analogs .

Substituent Effects on Properties

Aryl Substituents

Derivatives with phenyl or naphthyl groups exhibit tunable optical properties. For example:

Table 2: Optical Properties of Selected Derivatives

| Compound | λₑₓ (nm) | λₑₘ (nm) | Stokes Shift (nm) |

|---|---|---|---|

| 1,1'-Diphenyl-2,2'-biimidazole | 310 | 385 | 75 |

| 5,5'-Di(naphthyl)-derivative | 325 | 420 | 95 |

Alkyl Chain Modifications

Alkyl-substituted derivatives (e.g., 1-octyl-2,2'-biimidazole) improve solubility in organic solvents for metal extraction. However, longer alkyl chains (decyl vs. heptyl) reduce extraction efficiency due to steric effects .

Application-Specific Comparisons

Energetic Materials

This compound derivatives exhibit superior explosive performance:

Table 3: Explosive Performance Comparison

| Compound | Detonation Velocity (m/s) | Thermal Stability (°C) |

|---|---|---|

| 5-Azido-trinitro-biimidazole | 8,094 | 252 |

| Diazodinitrophenol (DDNP) | 6,900 | 180 |

Metal Coordination Chemistry

2,2'-Biimidazole forms stable complexes with transition metals, but unlike benzimidazole, it shows poor selectivity in base metal extraction due to isostructural complexes with similar formation constants (log K ≈ 4.5–5.0 for Ni²⁺, Co²⁺) .

Polymeric Materials

Poly(1,1'-divinyl-2,2'-biimidazole) exhibits a glass transition temperature (T₉) of 120°C and molecular weight >50,000 Da, suitable for high-temperature applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.